molecular formula C18H14BrN3O6 B11614366 Methyl 6'-amino-5-bromo-5'-cyano-2'-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate

Methyl 6'-amino-5-bromo-5'-cyano-2'-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate

Cat. No.: B11614366
M. Wt: 448.2 g/mol
InChI Key: GGHORZCINPCAIN-UHFFFAOYSA-N
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Description

Methyl 6’-amino-5-bromo-5’-cyano-2’-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is a complex organic compound with a unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and synthetic organic chemistry due to its potential biological activities and its intricate molecular architecture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6’-amino-5-bromo-5’-cyano-2’-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Spirocyclization: The indole derivative undergoes a spirocyclization reaction with a suitable pyran precursor, often under basic conditions.

    Functional group modifications: Introduction of the amino, bromo, cyano, and methoxy groups is carried out through various substitution reactions, using reagents such as bromine, cyanogen bromide, and methoxyacetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6’-amino-5-bromo-5’-cyano-2’-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the amino, bromo, and cyano groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in carbon tetrachloride for bromination; cyanogen bromide in acetonitrile for cyanation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 6’-amino-5-bromo-5’-cyano-2’-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Synthetic Organic Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6’-amino-5-bromo-5’-cyano-2’-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate involves its interaction with specific molecular targets. These targets may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6’-amino-5-bromo-5’-cyano-2’-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate: Similar in structure but with different substituents.

    Spiro[indole-pyran] derivatives: Compounds with similar spiro structures but varying functional groups.

Uniqueness

Methyl 6’-amino-5-bromo-5’-cyano-2’-(2-methoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4’-pyran]-3’-carboxylate is unique due to its specific combination of functional groups and its spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H14BrN3O6

Molecular Weight

448.2 g/mol

IUPAC Name

methyl 6'-amino-5-bromo-5'-cyano-2'-(2-methoxy-2-oxoethyl)-2-oxospiro[1H-indole-3,4'-pyran]-3'-carboxylate

InChI

InChI=1S/C18H14BrN3O6/c1-26-13(23)6-12-14(16(24)27-2)18(10(7-20)15(21)28-12)9-5-8(19)3-4-11(9)22-17(18)25/h3-5H,6,21H2,1-2H3,(H,22,25)

InChI Key

GGHORZCINPCAIN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C2(C3=C(C=CC(=C3)Br)NC2=O)C(=C(O1)N)C#N)C(=O)OC

Origin of Product

United States

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